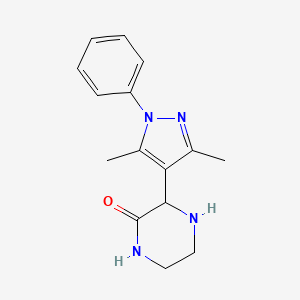
3-cyclopentyl-N-((2,3,4,9-tétrahydro-1H-carbazol-6-yl)méthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a tetrahydrocarbazole moiety, and a propanamide functional group
Applications De Recherche Scientifique
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydrocarbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole can then be functionalized at the nitrogen atom to introduce the cyclopentyl group and the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as transition metal-catalyzed reactions, and the development of continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and hypervalent iodine compounds are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are frequently used in these reactions.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and carbazolones, which can be further utilized in the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The tetrahydrocarbazole moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A simpler analog that lacks the cyclopentyl and propanamide groups.
1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: A structurally related compound with different substituents on the tetrahydrocarbazole core.
Uniqueness
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the propanamide moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-cyclopentyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(12-10-15-5-1-2-6-15)22-14-16-9-11-20-18(13-16)17-7-3-4-8-19(17)23-20/h9,11,13,15,23H,1-8,10,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGKPTOSSXIYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2583415.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B2583416.png)
![1-[(1S)-3-Carbamoyl-1-carboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate](/img/structure/B2583418.png)

![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)
![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
